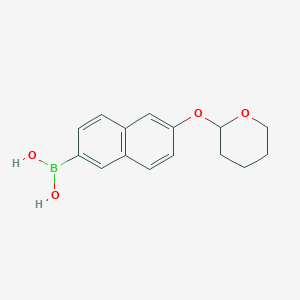
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tetrahydropyranyl ether group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid typically involves the following steps:
Formation of the Tetrahydropyranyl Ether: The starting material, 6-hydroxy-2-naphthaldehyde, is reacted with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Boronic Acid Formation: The tetrahydropyranyl ether derivative is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Hydrolysis: Acidic conditions using acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Alcohols and tetrahydropyran.
Applications De Recherche Scientifique
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid depends on its application. In Suzuki coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In medicinal chemistry, the boronic acid group can interact with enzyme active sites, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to the compound but lacks the tetrahydropyranyl ether group.
4-(Tetrahydro-2H-pyran-2-yl)phenylboronic Acid: Contains a tetrahydropyranyl ether group but attached to a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is unique due to the presence of both a naphthalene ring and a tetrahydropyranyl ether group, which confer specific reactivity and potential biological activity not found in simpler boronic acids.
Propriétés
Formule moléculaire |
C15H17BO4 |
|---|---|
Poids moléculaire |
272.11 g/mol |
Nom IUPAC |
[6-(oxan-2-yloxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C15H17BO4/c17-16(18)13-6-4-12-10-14(7-5-11(12)9-13)20-15-3-1-2-8-19-15/h4-7,9-10,15,17-18H,1-3,8H2 |
Clé InChI |
KSYFSSXJHYNATB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)OC3CCCCO3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


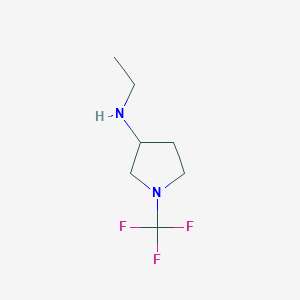
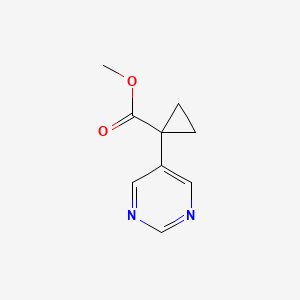
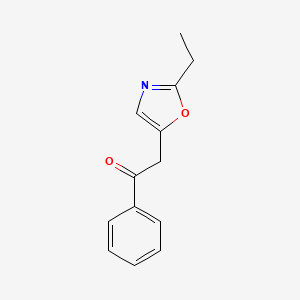

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
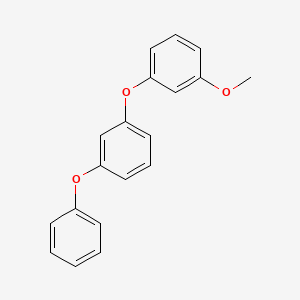
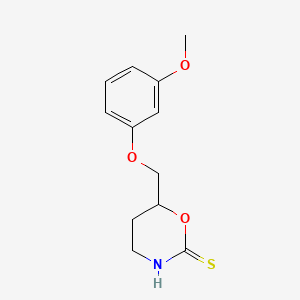
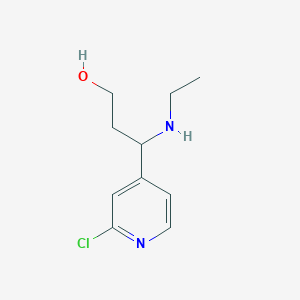


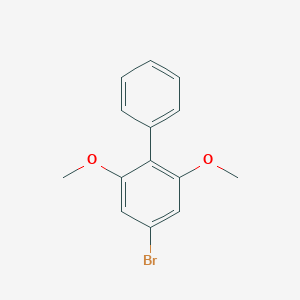
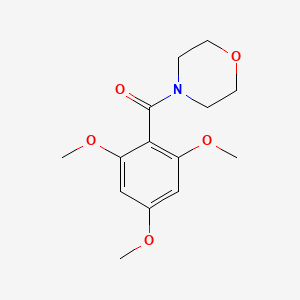
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
